((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17890820
InChI: InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine

CAS No.:

Cat. No.: VC17890820

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name [(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine
Standard InChI InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1
Standard InChI Key AGVHSJSSGBEGFU-ONGXEEELSA-N
Isomeric SMILES C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES C1C(COC1CN)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name, ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine, reflects its stereochemistry:

  • Tetrahydrofuran core: A five-membered oxygen-containing ring with two chiral centers at positions 2 (S-configuration) and 4 (R-configuration).

  • 3-Nitrophenyl group: A benzene ring substituted with a nitro group at the meta position, attached to the tetrahydrofuran’s C4.

  • Methanamine moiety: A primary amine (–CH2NH2) bonded to the tetrahydrofuran’s C2.

The molecular formula is C11H14N2O3, with a molecular weight of 222.24 g/mol.

Stereochemical Configuration

The (2S,4R) configuration is critical for its biological interactions. Chiral tetrahydrofuran derivatives often exhibit enantiomer-specific activity, as seen in antiviral and antipsychotic agents .

Spectroscopic Data

While direct data for this compound is unavailable, analogs provide insights:

  • IR Spectroscopy: Expected peaks for –NO2 (~1520 cm⁻¹, asymmetric stretch) and –NH2 (~3350 cm⁻¹).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.5–8.2 ppm), tetrahydrofuran protons (δ 3.5–4.5 ppm), and –CH2NH2 (δ 2.5–3.0 ppm).

    • ¹³C NMR: Nitro-bearing aromatic carbons (δ 120–150 ppm), tetrahydrofuran carbons (δ 70–80 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves:

  • Tetrahydrofuran ring formation via cyclization of a diol or epoxide.

  • Introduction of the 3-nitrophenyl group through electrophilic aromatic substitution or cross-coupling.

  • Amine functionalization using reductive amination or Gabriel synthesis.

Route 1: Chiral Pool Approach

  • Starting material: (2S,4R)-tetrahydrofuran-2,4-diol.

  • Nitrophenyl incorporation: Mitsunobu reaction with 3-nitrophenol, followed by oxidation to install the amine .

Route 2: Asymmetric Catalysis

  • Sharpless epoxidation or Jacobsen kinetic resolution to establish stereochemistry .

  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl group attachment .

Challenges in Synthesis

  • Stereochemical purity: Requires chiral auxiliaries or catalysts to avoid racemization.

  • Nitro group stability: Sensitivity to reduction under hydrogenation conditions necessitates protective strategies .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to the nitro and amine groups. Poor in water (logP ≈ 1.8 predicted).

  • Stability: Photolabile nitro group mandates storage in amber glass.

Crystallinity and Melting Point

Analogous nitroaromatic tetrahydrofuran derivatives exhibit melting points of 120–150°C . Crystallinity data would require X-ray diffraction analysis.

Pharmacological and Industrial Applications

Medicinal Chemistry

  • Dopamine receptor modulation: Structural similarity to tetrahydrofuran-containing antipsychotics suggests potential CNS activity .

  • Antimicrobial agents: Nitro groups are prevalent in nitroimidazole antibiotics (e.g., metronidazole), implying possible utility in infectious disease research .

Material Science

  • Chiral ligands: The amine and nitro groups could coordinate metals for asymmetric catalysis.

Future Research Directions

  • Enantioselective synthesis optimization to improve yield and purity.

  • In vitro bioactivity screening against neurological and microbial targets.

  • Computational modeling to predict binding affinities for dopamine receptors .

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